

Role of 5-Aminopyrazine-2-carboxylic acid in medicinal chemistry

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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxylic acid

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An In-depth Technical Guide on the Role of **5-Aminopyrazine-2-carboxylic Acid** in Medicinal Chemistry

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] Among these, **5-Aminopyrazine-2-carboxylic acid** (5-APCA) and its analogues have emerged as a crucial class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-APCA derivatives, with a focus on their roles as anticancer, antiviral, and antimicrobial agents. This document synthesizes available quantitative data, outlines detailed experimental protocols, and visualizes key synthetic and mechanistic pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Pyrazine Scaffold

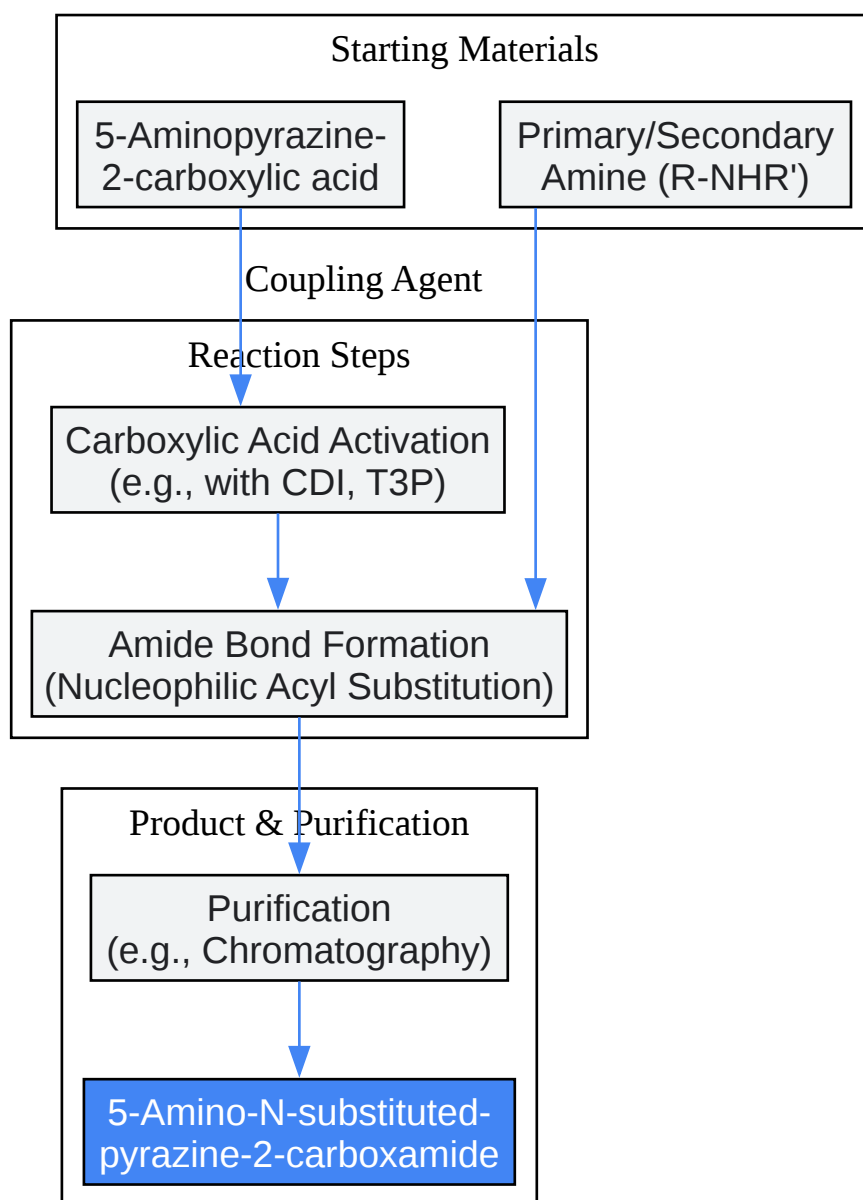
Heterocyclic compounds are fundamental to the development of numerous therapeutic agents. The pyrazine ring system, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif found in a wide array of biologically active molecules.[2] Its derivatives are known to exhibit significant pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[2]

5-Aminopyrazine-2-carboxylic acid (5-APCA) serves as a versatile and valuable building block for researchers focused on drug development.^[3] Its unique structure, featuring an amino group and a carboxylic acid on the pyrazine core, allows for diverse chemical modifications. This adaptability enables the synthesis of large libraries of compounds, making it an essential resource for professionals seeking innovative solutions in the pharmaceutical sector.^[3]^[4]

Synthesis of 5-Aminopyrazine-2-carboxylic Acid Derivatives

The chemical versatility of 5-APCA allows it to be a key intermediate in the synthesis of various bioactive molecules.^[3] The amino and carboxylic acid functional groups serve as handles for further chemical transformations, most notably the formation of amide bonds (carboxamides), which are prevalent in many active derivatives.

A common synthetic strategy involves the coupling of 5-APCA with various amines. This can be achieved through activation of the carboxylic acid followed by reaction with the desired amine. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amine, can enhance stability and reactivity during synthesis.^[4]



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Caption: General synthetic workflow for 5-aminopyrazine-2-carboxamide derivatives.

Experimental Protocol: Synthesis of N-substituted 5-Aminopyrazine-2-carboxamides

This protocol is a generalized procedure for the synthesis of amide derivatives from 5-APCA using a coupling agent.

Materials:

- **5-Aminopyrazine-2-carboxylic acid**
- 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic anhydride (T3P)[5]
- Substituted amine (e.g., benzylamine, aniline)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
- Ethyl acetate
- Deionized water
- Sodium sulfate (Na_2SO_4)

Procedure:

- **Activation:** Dissolve **5-Aminopyrazine-2-carboxylic acid** (1.0 eq) in anhydrous DMSO or DMF in a reaction vessel under an inert atmosphere.[5][6] Add the coupling agent (e.g., CDI, 1.3 eq) portion-wise.[6] Allow the mixture to stir at room temperature until gas evolution (CO_2) ceases, indicating the formation of the activated intermediate.[6]
- **Coupling:** Add the desired substituted amine (1.5 eq) to the reaction mixture.[6]
- **Reaction:** Stir the reaction mixture at room temperature or under controlled heating (e.g., microwave irradiation at 120 °C for 30 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5][6]
- **Work-up:** Upon completion, dilute the reaction mixture with water and perform an extraction with ethyl acetate.[5]
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The resulting crude product can be further purified by silica gel column chromatography to yield the final N-substituted 5-aminopyrazine-2-carboxamide.[5]

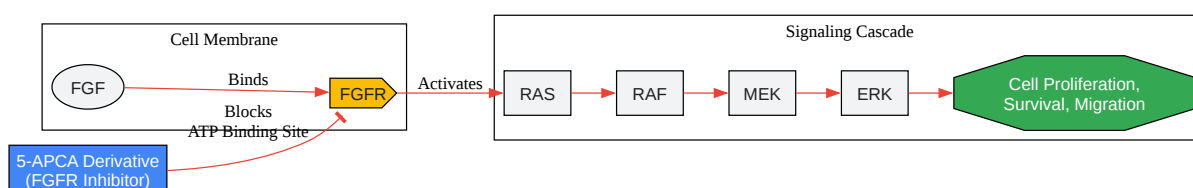
Therapeutic Applications and Biological Activities

Derivatives of 5-APCA have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for treating various diseases.

Anticancer Activity

The 5-aminopyrazine scaffold is integral to the design of novel kinase inhibitors, which are a cornerstone of targeted cancer therapy.[7]

- **Kinase Inhibition:** Derivatives have been developed as potent inhibitors of several kinases implicated in cancer progression. For instance, aminopyrazine compounds have been identified as inhibitors of the mitotic kinase Nek2, binding to an unusual inactive conformation of the enzyme.[8] More recently, a series of 3-amino-pyrazine-2-carboxamide derivatives were designed as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, showing potent antitumor activity in cancer cell lines with FGFR abnormalities.[9]
- **Cytotoxicity:** Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have shown significant anticancer activity against Ehrlich ascites tumor cells.[10] Additionally, various N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their in vitro cytotoxicity.[6]



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Caption: Simplified FGFR signaling pathway and point of inhibition.

Table 1: Anticancer Activity of 5-APCA and Related Derivatives

Compound Class	Target/Cell Line	Activity (IC ₅₀ /MIC)	Reference
Aminopyrazine Derivatives	Nek2 Kinase	-	[8]
3-Amino-pyrazine-2-carboxamides	FGFR1-4	Favorable in vitro activity	[9]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide	M. tuberculosis H37Rv	MIC = 46 µM	[6]

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | MIC = 62.5 µM |[11] |

Antimicrobial and Antiviral Activity

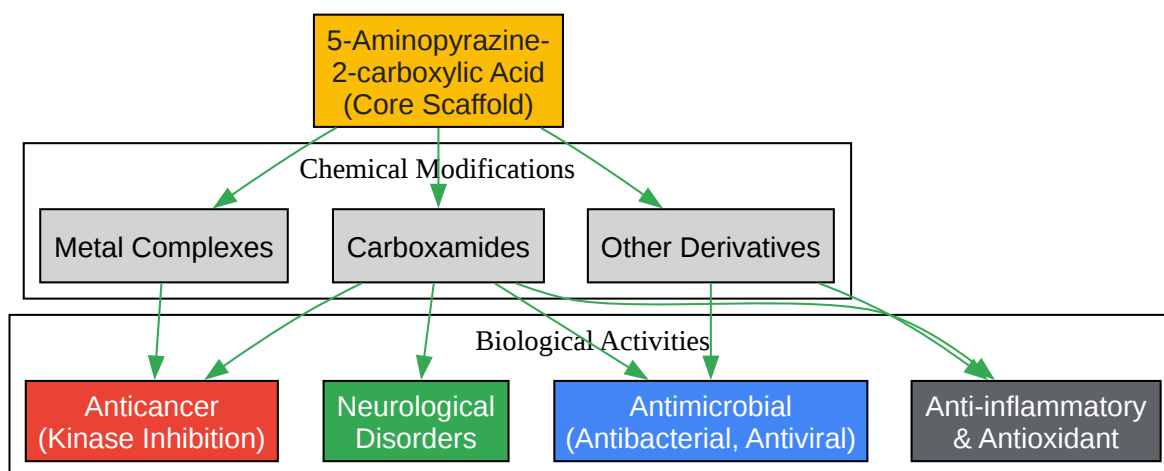
The pyrazine-carboxamide structure is a well-established pharmacophore for anti-infective agents, with the most notable example being Pyrazinamide, a first-line drug for tuberculosis.[6]

- Antibacterial/Antimycobacterial: Novel series of pyrazine-2-carboxylic acid derivatives have been synthesized and shown to possess antimicrobial properties.[5] For instance, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide exhibited moderate antibacterial activity against Staphylococcus aureus.[11][12] Other derivatives have shown activity against Mycobacterium tuberculosis.[6] Molecular docking studies suggest that the antibacterial activity of some derivatives may stem from the inhibition of GlcN-6-P synthase.[5]
- Antiviral: The pyrazinecarboxamide derivative Favipiravir is an approved antiviral medication used to treat influenza in Japan.[13] This highlights the potential of the 5-APCA scaffold in developing new antiviral agents. Studies have shown that some 5-amino-N-phenylpyrazine-2-carboxamides exert moderate antiviral activity against influenza A viruses.[12]

Neurological and Other Disorders

5-APCA and its protected forms serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] While direct clinical applications are still under investigation, related heterocyclic carboxylic acid derivatives are being explored as multi-target agents against neurodegeneration, aiming to inhibit acetylcholinesterase and reduce oxidative

stress and inflammation.[14] The core structure is also utilized in developing compounds with anti-inflammatory and antioxidant properties.[5]



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Caption: Logical relationships of 5-APCA drug development.

Conclusion and Future Perspectives

5-Aminopyrazine-2-carboxylic acid is a highly versatile and valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of potent kinase inhibitors for cancer therapy, as well as promising antimicrobial and antiviral agents. The structural simplicity and synthetic accessibility of 5-APCA allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutics. Future research should continue to explore novel modifications of the 5-APCA core to optimize potency, selectivity, and pharmacokinetic properties, ultimately translating the therapeutic potential of this privileged scaffold into clinical success.

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